3-Azetidinyl isonicotinate
Overview
Description
3-Azetidinyl isonicotinate is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and isonicotinic acid, a pyridine derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 3-azetidinyl isonicotinate typically involves the reaction of azetidine with isonicotinic acid or its derivatives. One common method is the esterification of isonicotinic acid with azetidine in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents and elevated temperatures to drive the reaction to completion .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-Azetidinyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
The reactivity of this compound is largely driven by the ring strain of the azetidine moiety, which makes it more reactive compared to larger nitrogen-containing heterocycles .
Scientific Research Applications
3-Azetidinyl isonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-azetidinyl isonicotinate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the isonicotinate moiety contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various pharmacological effects .
Comparison with Similar Compounds
3-Azetidinyl isonicotinate can be compared to other azetidine derivatives and isonicotinic acid esters. Similar compounds include:
Azetidine-2-carboxylic acid: Another azetidine derivative with significant biological activity.
Isonicotinyl hydrazide: A derivative of isonicotinic acid used as an antitubercular agent.
Azetidine-3-carboxylic acid: Known for its use in the synthesis of β-lactam antibiotics.
Properties
IUPAC Name |
azetidin-3-yl pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIFNRIHAPJAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298437 | |
Record name | 3-Azetidinyl 4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-55-1 | |
Record name | 3-Azetidinyl 4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinyl 4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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